molecular formula C14H15F2NO5 B8817270 Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-25-9

Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

Cat. No. B8817270
M. Wt: 315.27 g/mol
InChI Key: FLAICFLHBGZSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754240B2

Procedure details

To toluene (810 l) was charged sodium tert-pentoxide (91 kg, 2.3 eq). The mixture was heated to 40° C. and tert-butyl acetoacetate (124.3 kg, 2.2 eq) added. The mixture was heated to 70° C. and trifluoronitrobenzene (63.1 kg, 1.0 eq) added. The temperature was maintained at 70° C. for 3 hours. The mixture was cooled to 25° C. and 20% w/w sulphuric acid added to adjust the pH to 5. The lower aqueous layer was discarded and the organic layer washed twice with water (2×227 kg of water), with 2.3% w/w sodium bicarbonate (192 kg) and then water (192 kg). The organic layer was distilled under vacuum (50 mbar), removing 574 kg of distillate leaving a solution of tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate in toluene.
Quantity
124.3 kg
Type
reactant
Reaction Step One
Quantity
63.1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
91 kg
Type
reactant
Reaction Step Four
Quantity
810 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCC([O-])(C)C.[Na+].[C:8]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11].[F:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22](F)[C:21]=1[F:30].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[F:30][C:21]1[C:20]([F:19])=[CH:25][CH:24]=[C:23]([N+:26]([O-:28])=[O:27])[C:22]=1[CH:9]([C:10](=[O:11])[CH3:12])[C:8]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
124.3 kg
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Step Two
Name
Quantity
63.1 kg
Type
reactant
Smiles
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
91 kg
Type
reactant
Smiles
CCC(C)(C)[O-].[Na+]
Name
Quantity
810 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 70° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
WASH
Type
WASH
Details
the organic layer washed twice with water (2×227 kg of water), with 2.3% w/w sodium bicarbonate (192 kg)
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled under vacuum (50 mbar)
CUSTOM
Type
CUSTOM
Details
removing 574 kg

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])C(C(=O)OC(C)(C)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.